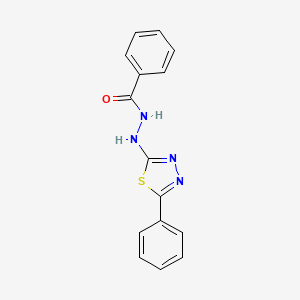
N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thiadiazole ring fused with a phenyl group and a benzohydrazide moiety, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrazine, carbon disulfide, and potassium thiocyanate. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine can lead to the formation of hydrazine derivatives, while the reaction with carbon disulfide can produce thiadiazole derivatives.
Applications De Recherche Scientifique
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promising results as an antimicrobial and anticancer agent . The compound’s ability to inhibit the growth of certain cancer cell lines and its antimicrobial properties make it a valuable candidate for further research and development in these areas.
Mécanisme D'action
The mechanism of action of N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can effectively reduce the growth and spread of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells.
Comparaison Avec Des Composés Similaires
N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide can be compared with other 1,3,4-thiadiazole derivatives, such as N-(4-nitrophenyl)acetohydrazonoyl bromide and N-phenylbenzohydrazonoyl chloride . These compounds share similar structural features but differ in their biological activities and chemical properties. The unique combination of the thiadiazole ring with the phenyl and benzohydrazide groups in this compound contributes to its distinct biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
13229-05-5 |
|---|---|
Formule moléculaire |
C15H12N4OS |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
N'-(5-phenyl-1,3,4-thiadiazol-2-yl)benzohydrazide |
InChI |
InChI=1S/C15H12N4OS/c20-13(11-7-3-1-4-8-11)16-18-15-19-17-14(21-15)12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,18,19) |
Clé InChI |
UPBBTEPDSZJLAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(S2)NNC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















